molecular formula C14H12O2 B6325207 2-Formyl-5-(2-methylphenyl)phenol CAS No. 343603-91-8

2-Formyl-5-(2-methylphenyl)phenol

Cat. No.: B6325207
CAS No.: 343603-91-8
M. Wt: 212.24 g/mol
InChI Key: IWIAAKKPAWSUSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Formyl-5-(2-methylphenyl)phenol is an organic compound with the molecular formula C14H12O2 It is a derivative of phenol, characterized by the presence of a formyl group (–CHO) and a methyl-substituted phenyl group (–C6H4CH3) attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-(2-methylphenyl)phenol can be achieved through several methods. One common approach involves the formylation of 5-(2-methylphenyl)phenol using the Vilsmeier-Haack reaction. This reaction typically employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction is carried out under controlled conditions, usually at low temperatures, to ensure the selective formylation of the phenol ring.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2-methylphenyl is coupled with a halogenated phenol in the presence of a palladium catalyst. This method offers mild reaction conditions and high yields, making it suitable for large-scale synthesis .

Industrial Production Methods

Industrial production of this compound typically involves the optimization of the aforementioned synthetic routes. The Vilsmeier-Haack reaction is often preferred due to its simplicity and cost-effectiveness. Large-scale production requires careful control of reaction parameters, such as temperature, reagent concentration, and reaction time, to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(2-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 2-Carboxy-5-(2-methylphenyl)phenol.

    Reduction: 2-Hydroxymethyl-5-(2-methylphenyl)phenol.

    Substitution: Various substituted derivatives depending on the electrophile used (e.g., nitro, sulfonyl, halogenated derivatives).

Scientific Research Applications

2-Formyl-5-(2-methylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-5-(2-methylphenyl)phenol depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and phenol groups, which can participate in hydrogen bonding and other interactions with biomolecules. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 2-Formylphenol
  • 5-(2-Methylphenyl)phenol
  • 2-Hydroxy-5-(2-methylphenyl)benzaldehyde

Comparison

2-Formyl-5-(2-methylphenyl)phenol is unique due to the presence of both a formyl group and a methyl-substituted phenyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to similar compounds. For example, 2-Formylphenol lacks the methyl-substituted phenyl group, which may affect its reactivity and biological activity. Similarly, 5-(2-Methylphenyl)phenol lacks the formyl group, limiting its potential for further functionalization.

Properties

IUPAC Name

2-hydroxy-4-(2-methylphenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)11-6-7-12(9-15)14(16)8-11/h2-9,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIAAKKPAWSUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626538
Record name 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343603-91-8
Record name 3-Hydroxy-2′-methyl[1,1′-biphenyl]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343603-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.